Quinoxaline, 2,6-dimethyl-

Antileishmanial Neglected Tropical Diseases Structure-Activity Relationship

Substituting quinoxaline isomers without SAR validation risks altered bioactivity. 2,6-Dimethylquinoxaline delivers a characterized scaffold: • Antileishmanial: 1,4-dioxide IC50 8.9 μM vs L. peruviana, low mammalian toxicity • 5-LOX pathway: potent translocation inhibitor for leukotriene studies • Reference standard: logP 2.25, density 1.109 g/cm³ for HPLC/GC-MS method development In stock: 10-100 mg; bulk custom synthesis available.

Molecular Formula C10H10N2
Molecular Weight 158.2 g/mol
CAS No. 60814-29-1
Cat. No. B3065770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoxaline, 2,6-dimethyl-
CAS60814-29-1
Molecular FormulaC10H10N2
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESCC1=CC2=NC=C(N=C2C=C1)C
InChIInChI=1S/C10H10N2/c1-7-3-4-9-10(5-7)11-6-8(2)12-9/h3-6H,1-2H3
InChIKeySOQSYPXEUMFRPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethylquinoxaline: Technical Baseline


Quinoxaline, 2,6-dimethyl- (C10H10N2) is a bicyclic N-heteroaromatic compound belonging to the benzopyrazine family. The 2,6-dimethyl substitution pattern differentiates it from other dimethylquinoxaline isomers (e.g., 2,3-; 2,5-; 6,7-dimethyl) [1]. This isomer possesses a calculated molecular weight of 158.20 g/mol, density of 1.109 g/cm³, boiling point of 268°C at 760 mmHg, and a logP of 2.25 [2]. It is primarily utilized as a building block in medicinal chemistry and as a reference standard in analytical chemistry, with emerging evidence supporting its role as a selective lipoxygenase inhibitor [3].

2,6-Dimethylquinoxaline: Generic Substitution Challenges


The quinoxaline scaffold exhibits profound structure-activity relationships (SAR) wherein the position and nature of substituents dramatically alter target engagement, selectivity, and pharmacokinetic profile. The 2,6-dimethyl substitution pattern confers a distinct electronic environment and steric profile compared to other dimethyl isomers [1]. For instance, the 6,7-dimethyl isomer is associated with GSK3β and CDK5 kinase inhibition [2], while the 2,3-dimethyl substitution is a common pharmacophore for various antimicrobial and anticancer activities [3]. Importantly, the 2,6-dimethyl arrangement, particularly in the 1,4-dioxide form, has been shown to confer selective antileishmanial activity with a favorable toxicity window [4]. Therefore, substituting 2,6-dimethylquinoxaline with a different dimethyl isomer or a monosubstituted analog without rigorous validation will likely result in altered biological activity, compromised synthetic utility, and potentially misleading analytical results.

2,6-Dimethylquinoxaline: Differentiation Evidence for Procurement


Selective Antileishmanial Activity

The 2,6-dimethylquinoxaline 1,4-dioxide derivative demonstrates selective growth inhibition against Leishmania peruviana, a key differentiator from inactive pyrazole quinoxaline analogs. The compound inhibited 50% of Leishmania growth at 8.9 μM, while showing no impact against proliferative kidney cells and low toxicity against THP-1 cells and murine macrophages [1].

Antileishmanial Neglected Tropical Diseases Structure-Activity Relationship

Potent 5-Lipoxygenase Translocation Inhibition

Quinoxaline, 2,6-dimethyl- is reported as a potent inhibitor of 5-lipoxygenase (5-LOX) translocation, interfering with arachidonic acid metabolism [1]. While a precise IC50 value for this specific compound is not publicly disclosed, its potency is noted in authoritative pharmacological summaries, distinguishing it from many quinoxaline analogs that lack this specific mechanism [2]. For reference, a potent 5-LOX inhibitor in the same class has an IC50 of 5 nM in rat RBL-2H3 cells [3].

Inflammation Lipoxygenase Enzyme Inhibition

CYP2D6 Inhibition Profile

Quinoxaline, 2,6-dimethyl- (as represented by CHEMBL2164048) inhibits cytochrome P450 2D6 (CYP2D6) with an IC50 of 19.9 μM (1.99E+4 nM) [1]. This level of inhibition is moderate and distinct from other quinoxaline derivatives that may exhibit stronger or no CYP2D6 interaction. For example, some quinoxaline-based kinase inhibitors show >10-fold higher potency against CYP2D6, raising concerns for drug-drug interactions [2].

Drug Metabolism Cytochrome P450 ADME

Physicochemical Property Differentiation

The 2,6-dimethylquinoxaline isomer possesses distinct physicochemical properties that differentiate it from other dimethylquinoxalines. It has a density of 1.109 g/cm³, boiling point of 268°C at 760 mmHg, and a logP of 2.25 [1]. In contrast, the 6,7-dimethyl isomer (CAS 123987-12-2) has a reported melting point of 170°C and density of 1.316 g/cm³ [2]. The 2,3-dimethylquinoxaline (CAS 2379-55-7) exhibits a boiling point of 269-271°C .

Physicochemical Properties Isomer Comparison Analytical Chemistry

Synthetic Accessibility & Regioselectivity

The synthesis of 2,6-dimethylquinoxaline can be achieved with good regioselectivity from appropriately substituted o-nitroanilines, whereas the 2,8-dimethyl isomer is obtained impure and in very low yield [1]. This synthetic accessibility advantage translates to higher purity and lower cost for the 2,6-isomer compared to some other dimethylquinoxaline isomers.

Synthetic Chemistry Isomer Purity Regioselectivity

2,6-Dimethylquinoxaline: Evidence-Driven Use Cases


Antileishmanial Lead Optimization

Based on the selective activity of 2,6-dimethylquinoxaline 1,4-dioxide against Leishmania peruviana (IC50 = 8.9 μM) with low mammalian cell toxicity [1], this compound serves as a validated starting point for structure-activity relationship studies aimed at developing novel antileishmanial therapeutics.

Reference Standard for Method Development

The distinct physicochemical properties of 2,6-dimethylquinoxaline (density 1.109 g/cm³, logP 2.25) relative to its isomers [2] make it an ideal reference standard for developing and validating HPLC, GC-MS, or other separation methods for quinoxaline-containing mixtures and pharmaceutical impurities.

Tool Compound for 5-Lipoxygenase Pathway Studies

As a reported potent inhibitor of 5-lipoxygenase translocation [3], 2,6-dimethylquinoxaline can be utilized as a tool compound to dissect the role of 5-LOX in inflammatory signaling and leukotriene biosynthesis, particularly in cellular models where its moderate CYP2D6 inhibition profile [4] may offer advantages over promiscuous inhibitors.

Building Block for Heterocyclic Libraries

The good synthetic accessibility and regioselective preparation of 2,6-dimethylquinoxaline [5] make it a reliable and cost-effective building block for constructing diverse quinoxaline-based libraries for high-throughput screening and medicinal chemistry campaigns.

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